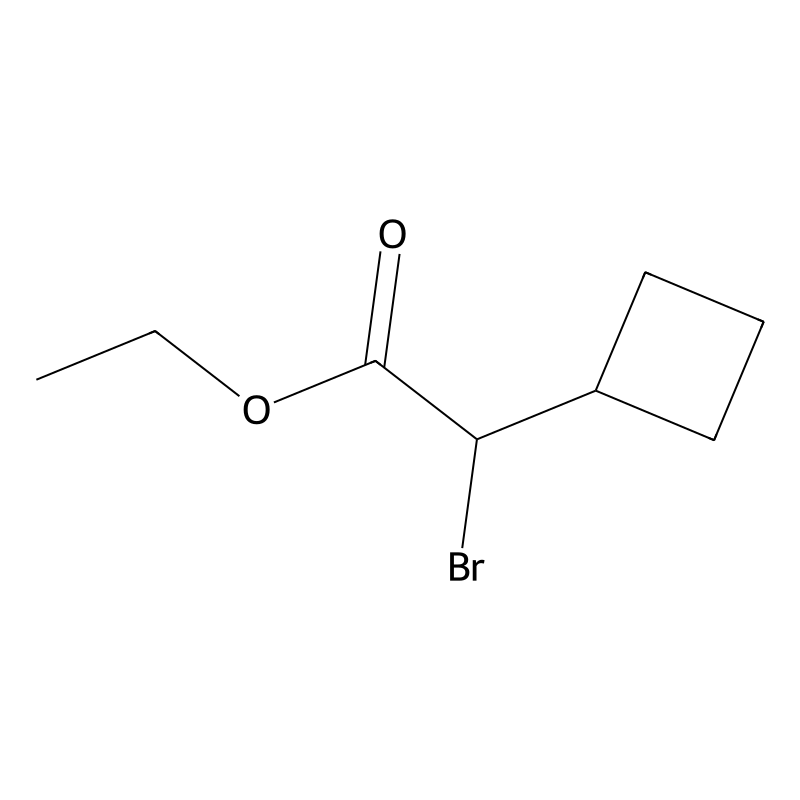Ethyl 2-bromo-2-cyclobutylacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Ethyl 2-bromo-2-cyclobutylacetate is a chemical compound with the molecular formula C₇H₁₁BrO₂ and a molecular weight of approximately 207.07 g/mol. This compound features a bromo group attached to a cyclobutyl moiety, which is itself linked to an ethyl acetate functional group. Ethyl 2-bromo-2-cyclobutylacetate is typically encountered as a colorless to pale yellow liquid and is known for its reactivity due to the presence of the bromine atom, which can participate in various nucleophilic substitution reactions.
Ethyl 2-bromo-2-cyclobutylacetate can undergo several chemical transformations:
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of different derivatives.
- Elimination Reactions: Under certain conditions, it may undergo elimination reactions to form alkenes.
- Blaise Reaction: This compound can participate in the Blaise reaction, where it reacts with zinc and a nitrile to produce β-ketoesters .
Ethyl 2-bromo-2-cyclobutylacetate can be synthesized through several methods:
- Direct Bromination: Cyclobutanecarboxylic acid derivatives can be brominated using bromine or N-bromosuccinimide in the presence of an appropriate solvent.
- Bromination of Ethyl 2-cyclobutylacetate: Ethyl 2-cyclobutylacetate can be treated with phosphorus tribromide or similar brominating agents to introduce the bromine atom at the second carbon position.
- Reformatsky Reaction: This method involves the reaction of ethyl acetate with a suitable zinc reagent followed by bromination .
Ethyl 2-bromo-2-cyclobutylacetate has potential applications in:
- Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Material Science: The compound may be used in developing new materials with specific properties due to its unique structure.
Several compounds share structural similarities with ethyl 2-bromo-2-cyclobutylacetate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Ethyl 1-bromocyclobutanecarboxylate | C₇H₁₁BrO₂ | 0.90 |
| Methyl 1-bromocyclobutanecarboxylate | C₆H₉BrO₂ | 0.88 |
| Ethyl 1-bromocyclopropanecarboxylate | C₇H₉BrO₂ | 0.83 |
| Methyl 1-bromocyclopropanecarboxylate | C₆H₇BrO₂ | 0.81 |
| Ethyl 2-bromo-3-methylbutanoate | C₇H₁₃BrO₂ | 0.92 |
| Methyl 2-bromo-4-methylpentanoate | C₇H₁₃BrO₂ | 0.92 |
Uniqueness
Ethyl 2-bromo-2-cyclobutylacetate stands out due to its specific cyclobutyl structure combined with the bromo and acetate functionalities, which may confer unique reactivity patterns compared to other similar compounds.








